molecular formula C14H10ClN3OS B2662411 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896333-98-5

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2662411
CAS No.: 896333-98-5
M. Wt: 303.76
InChI Key: GVIUIPMHUIUXOF-UHFFFAOYSA-N
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Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that contains a pyrido[1,2-a][1,3,5]triazin-4-one core structure

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Materials Science: Its heterocyclic structure makes it a candidate for use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzyl chloride with 4H-pyrido[1,2-a][1,3,5]triazin-4-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[1,2-a][1,3,5]triazin-4-one derivatives with different substituents on the phenyl or pyrido rings. Examples include:

  • 2-{[(4-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
  • 2-{[(3-bromophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one.

Uniqueness

The uniqueness of 2-{[(3-chlorophenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c15-11-5-3-4-10(8-11)9-20-13-16-12-6-1-2-7-18(12)14(19)17-13/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIUIPMHUIUXOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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